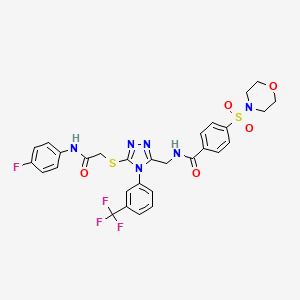

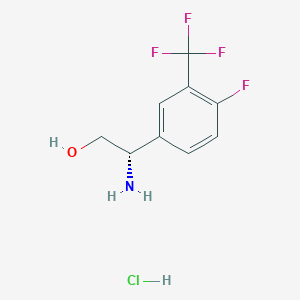

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex benzamides and triazoles typically involves multi-step reactions, starting from simpler aromatic compounds. For example, compounds similar to the one may be synthesized by condensation reactions involving isocyanates and amines, followed by cyclization with hydrazine hydrate to form the desired heterocyclic frameworks (Lu et al., 2017). These steps are crucial for constructing the triazole and benzamide portions of the molecule.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, providing detailed insights into the arrangement of atoms and the geometry of the molecule. Crystallographic studies help in understanding the monoclinic system and space group of the compound, which are essential for determining molecular interactions and stability (Lu et al., 2017).

Chemical Reactions and Properties

Benzamide and triazole derivatives are known for participating in various chemical reactions, such as Fries rearrangement under catalyst- and solvent-free conditions, which is significant for functional group transformations and introducing new substituents into the molecule (Moreno-Fuquen et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. Crystallographic analysis provides valuable information on the crystal system, space group, and lattice parameters, which are crucial for understanding the compound's physical behavior and reactivity (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are determined by the functional groups present in the molecule. Studies on benzamide and triazole derivatives show that these compounds exhibit distinct chemical behaviors, such as inhibitory capacity against the proliferation of cancer cell lines, which can be attributed to their unique chemical structures (Ji et al., 2018).

Applications De Recherche Scientifique

Synthesis and Characterization

Experimental and Theoretical Analysis of Intermolecular Interactions

A study on 1,2,4-triazole derivatives, including fluoro and chloro derivatives, provides insights into the synthesis and characterization of biologically active compounds. The research highlights different intermolecular interactions, such as C–H⋯O, C–H⋯SC, and C–H⋯π, among others, evaluated through Hirshfeld surfaces and supported by ab initio quantum mechanical calculations (Shukla et al., 2014).

Biological Activities

Antitumor Activity

The synthesis of certain 1H-indazole-1-carboxamide derivatives has shown effective inhibition on the proliferation of cancer cell lines. These findings suggest potential applications in cancer research and treatment strategies (Lu et al., 2017).

Antimicrobial Activities

The creation of new 1,2,4-triazole derivatives containing the morpholine moiety has been explored for antimicrobial applications. Some of these synthesized compounds have shown good or moderate antimicrobial activity, indicating their potential as novel antimicrobial agents (Sahin et al., 2012).

Chemical Modification and Applications

Modification for Enhanced Stability and Activity

Studies have also focused on the chemical modification of triazinones and triazolones to explore their stability and biological activity. This includes alterations to improve their potency as anti-HIV-1 and CDK2 inhibitors, showcasing the versatility of these compounds in medicinal chemistry (Makki et al., 2014).

Aminomethylation Reactions

The aminomethylation of 4-phenyl-1,2,4-triazolinethione-3 has been investigated, revealing the reaction involves the nitrogen atom of the thioamide group. This study adds to the understanding of the chemical properties of 1,2,4-triazole derivatives, potentially leading to new synthetic pathways (Shegal & Postovskii, 1965).

Mécanisme D'action

Trifluoromethyl group

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is often used to improve the stability and lipophilicity of a compound, which can enhance its pharmacokinetic properties .

4-Fluorophenyl group

Fluorine atoms are often incorporated into drug molecules to improve their metabolic stability, as the carbon-fluorine bond is one of the strongest in organic chemistry .

Thiophenols

Thiophenols, which contain a sulfur atom, can form electron donor–acceptor (EDA) complexes with certain compounds . This could potentially influence the compound’s interaction with its targets .

Propriétés

IUPAC Name |

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F4N6O5S2/c30-21-6-8-22(9-7-21)35-26(40)18-45-28-37-36-25(39(28)23-3-1-2-20(16-23)29(31,32)33)17-34-27(41)19-4-10-24(11-5-19)46(42,43)38-12-14-44-15-13-38/h1-11,16H,12-15,17-18H2,(H,34,41)(H,35,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMNQARELSBTCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F4N6O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)